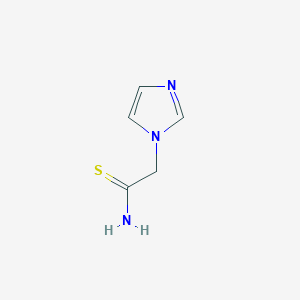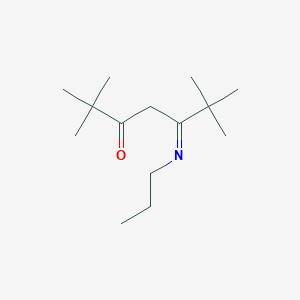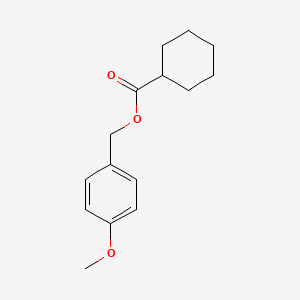
Octyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl-2-methylbenzoat ist eine Esterverbindung, die aus der Reaktion von 2-Methylbenzoesäure und Octanol gebildet wird. Ester sind bekannt für ihre angenehmen Gerüche und werden häufig in Duftstoffen und Aromastoffen verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Octyl-2-methylbenzoat kann durch die Veresterungsreaktion zwischen 2-Methylbenzoesäure und Octanol synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Säure und des Alkohols in Gegenwart eines starken Säurekatalysators, wie z. B. Schwefelsäure, um die Bildung der Esterbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft das Rückflusskühlen der Mischung, um eine vollständige Reaktion und eine hohe Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Octyl-2-methylbenzoat kontinuierliche Fließreaktoren umfassen, um optimale Reaktionsbedingungen aufrechtzuerhalten und die Effizienz zu verbessern. Die Verwendung von immobilisierten Enzymen als Katalysatoren gewinnt aufgrund ihrer umweltfreundlichen Vorteile und ihrer Wiederverwendbarkeit zunehmend an Interesse .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Octyl-2-methylbenzoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitution: Der Ester kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Alkoxygruppe durch ein anderes Nukleophil ersetzt wird.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Reduktion: Lithiumaluminiumhydrid unter wasserfreien Bedingungen.
Substitution: Verschiedene Nukleophile unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden
Hydrolyse: 2-Methylbenzoesäure und Octanol.
Reduktion: Entsprechende Alkohole.
Substitution: Die Produkte hängen vom verwendeten Nukleophil ab.
Wissenschaftliche Forschungsanwendungen
Octyl-2-methylbenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zur Veresterung und Hydrolyse von Reaktionen verwendet.
Medizin: Erforscht für sein Potenzial bei der Herstellung biokompatibler Materialien für medizinische Anwendungen.
Industrie: Wird aufgrund seines angenehmen Geruchs bei der Herstellung von Duftstoffen und Aromastoffen verwendet.
Wirkmechanismus
Der Mechanismus, durch den Octyl-2-methylbenzoat seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In Wirkstoff-Abgabesystemen kann es aktive pharmazeutische Inhaltsstoffe einschließen und so deren Stabilität und Bioverfügbarkeit erhöhen. Die Esterbindung in Octyl-2-methylbenzoat kann hydrolysiert werden, wodurch die aktiven Bestandteile an der Zielstelle freigesetzt werden .
Wirkmechanismus
The mechanism by which octyl 2-methylbenzoate exerts its effects involves its interaction with various molecular targets. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylbenzoat: Ein weiterer Ester mit einer ähnlichen Struktur, aber einer anderen Alkylgruppe.
Methylbenzoat: Ähnlicher Ester mit einer kürzeren Alkylkette.
Butylbenzoat: Ester mit einer anderen Alkylgruppe.
Einzigartigkeit
Octyl-2-methylbenzoat ist aufgrund seiner längeren Alkylkette einzigartig, die im Vergleich zu kürzerkettigen Estern andere physikalische und chemische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, die bestimmte Löslichkeits- und Stabilitätseigenschaften erfordern .
Eigenschaften
CAS-Nummer |
194725-26-3 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
octyl 2-methylbenzoate |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-7-10-13-18-16(17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |
InChI-Schlüssel |
HFHCPLJKATZYOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)

![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)






